molecular formula C13H16N4O3S B6522950 N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide CAS No. 902657-31-2

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide

Cat. No.: B6522950
CAS No.: 902657-31-2
M. Wt: 308.36 g/mol
InChI Key: CCPAIAVFQLQPNO-UHFFFAOYSA-N
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Description

N-[4-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide is a sulfonamide derivative featuring a 1,3-dimethylpyrazole moiety linked to an acetamide-substituted phenyl group. The pyrazole ring’s electron-withdrawing and steric effects may influence its binding affinity and metabolic stability compared to simpler sulfonamide derivatives.

Properties

IUPAC Name

N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-9-13(8-17(3)15-9)21(19,20)16-12-6-4-11(5-7-12)14-10(2)18/h4-8,16H,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPAIAVFQLQPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the sulfonamide and acetamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide can be explored for its therapeutic potential. Its sulfonamide group, in particular, is known for its antimicrobial properties, making it useful in the development of new antibiotics.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group can inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Variations in Sulfonamide Substituents

The target compound’s 1,3-dimethylpyrazole group distinguishes it from other N-phenylacetamide sulfonamides. Key analogues include:

Compound Name / ID Sulfonamide Substituent Key Structural Features Reference
Target Compound 1,3-Dimethyl-1H-pyrazole Pyrazole ring with dual methyl groups -
N-[4-((4-Methylpiperazinyl)sulfonyl)phenyl]acetamide (35) 4-Methylpiperazine Basic piperazine moiety
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine Secondary amine for hydrogen bonding
N-[4-(4-Chloro-benzenesulfonyl)phenyl]acetamide 4-Chlorophenyl Electron-withdrawing chloro substituent
N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p) Naphthalen-2-yl Bulky aromatic system

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., naphthalen-2-yl in 4p ) may reduce membrane permeability compared to the compact pyrazole ring in the target compound.

Pharmacological Activity Comparisons

Analgesic and Anti-Nociceptive Activities
  • Compound 35 (4-methylpiperazine derivative) demonstrated analgesic activity comparable to paracetamol in rodent models, likely due to COX-2 inhibition .
  • Compound 36 (N,N-diethylsulfamoyl derivative) showed superior anti-hypernociceptive activity in inflammatory pain models, suggesting enhanced peripheral targeting .
Antiproliferative Activity
  • Hydroxyacetamide derivatives (e.g., FP1-12) with triazole and imidazole motifs exhibited antiproliferative effects via kinase inhibition .

Physicochemical Properties

Property Target Compound (Inferred) Example Analogue (Data from Evidence)
Melting Point ~250–300°C* 302–304°C (Example 83, chromenone derivative)
Solubility Moderate in DMSO Low solubility in 4p (naphthalen-2-yl)
Spectral Data Pyrazole C–H stretch (IR) 1H NMR δ 7.2–8.1 ppm (aromatic protons)

*Estimated based on structural analogs.

Key Differentiators and Implications

Metabolic Stability : The 1,3-dimethylpyrazole group may reduce oxidative metabolism compared to piperazine-containing analogues .

Selectivity : Bulky substituents (e.g., naphthalen-2-yl in 4p ) could enhance target specificity but limit blood-brain barrier penetration.

Toxicity Profile : Chloro-substituted analogues (e.g., ) may pose higher toxicity risks due to bioaccumulation.

Biological Activity

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a unique chemical structure that includes a pyrazole ring and a sulfonamide group. This structural configuration is crucial for its biological activity. The compound can be represented by the following molecular formula:

  • Molecular Formula : C13H16N4O3S
  • IUPAC Name : N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]acetamide

The biological activity of this compound primarily revolves around its anti-inflammatory properties. The compound exerts its effects through the following mechanisms:

  • Inhibition of Cyclooxygenases (COXs) : The compound inhibits COX enzymes, which play a pivotal role in the biosynthesis of prostaglandins involved in inflammation.
  • Reduction of Prostaglandin Synthesis : By interfering with prostaglandin production, the compound effectively reduces inflammatory responses in various biological systems .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed and distributed within biological tissues. Key pharmacokinetic characteristics include:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver through phase I and II reactions.
  • Excretion : Excreted mainly via urine .

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. In vitro studies have shown:

  • Inhibition of TNF-α and IL-6 Production : The compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusSignificant
Fungi (e.g., Aspergillus niger)Moderate to High

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Inflammation Models : In animal models of inflammation, administration of the compound led to a notable decrease in edema and pain response, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations ranging from 20 to 50 µg/mL .

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